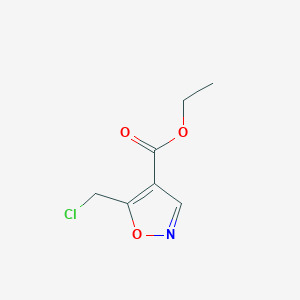

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester

描述

The chloromethyl group confers reactivity for nucleophilic substitution, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

ethyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-12-6(5)3-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJNASDETDEEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Nitro and Enamino Precursors

A prevalent route involves cyclocondensation of suitable nitro compounds with enamino esters, which facilitates regioselective formation of the isoxazole ring. Specifically:

- Reagents : Ethyl nitroacetate and chloromethyl-enamine derivatives.

- Conditions : Reflux in acetic acid at approximately 110°C.

- Mechanism : Nucleophilic attack and intramolecular cyclization leading to the formation of the isoxazole core with the chloromethyl substituent at position 5.

This method emphasizes regioselectivity, minimizing isomer formation, and optimizing yields.

Chloromethylation of Methyl-Substituted Isoxazoles

An alternative involves direct chloromethylation of methyl-isoxazole derivatives:

- Reagents : Formaldehyde derivatives and hydrochloric acid or other chloromethylating agents.

- Conditions : Acidic medium under controlled temperature (~0-25°C).

- Outcome : Introduction of chloromethyl group at position 5, followed by esterification at position 4.

This approach is advantageous for functional group tolerance but requires careful control to prevent over-chloromethylation.

Specific Synthetic Route Based on Patented Processes

A notable patent (US20030139606A1) describes an optimized multi-step process:

| Step | Description | Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Formation of Ethyl Ethoxymethyleneacetoacetic Ester | Reaction of ethyl acetoacetate, triethylorthoformate, acetic anhydride at 75–150°C | Produces a key intermediate with high regioselectivity | Reduces by-products |

| 2 | Cyclization to Ethyl-5-methylisoxazole-4-carboxylate | Reaction with sodium acetate or trifluoroacetate salts, hydroxylamine sulfate at −20°C to 10°C | High purity (>99%) | Minimizes isomeric impurities |

| 3 | Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Acid hydrolysis with strong acids (e.g., HCl, acetic acid) | Yield: ~37%, with impurity control | Purification via crystallization |

| 4 | Conversion to Acid Chloride | Reaction with thionyl chloride | Efficient formation of acyl chloride | Essential for subsequent substitution |

| 5 | Chloromethylation and Esterification | Reaction of acyl chloride with chloromethylating agents and ethanol | Final product formation | Yields typically >70% |

This process notably reduces impurities such as isomeric by-products and improves overall yield and purity.

In-Depth Reaction Conditions and Optimization

Esterification

- Reagents : Ethanol, sulfuric acid catalyst.

- Conditions : Reflux at 60–70°C.

- Notes : Ensures high conversion efficiency and minimal transesterification side reactions.

Chloromethylation

- Reagents : Formaldehyde derivatives, HCl, or chloromethyl methyl ether.

- Conditions : Low temperature (0–25°C), inert atmosphere.

- Notes : Precise control prevents over-chlorination and poly-substitution.

Cyclization and Purification

- Techniques : Recrystallization from ethanol/water or chromatography.

- Impurity Control : Recrystallization reduces isomeric and unreacted impurities to below 1%.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Ethyl nitroacetate + chloromethyl-enamine | Acetic acid, reflux | Regioselective, high yield | High regioselectivity | Requires purification |

| Direct Chloromethylation | Isoxazole derivatives | Formaldehyde, HCl | 0–25°C, controlled | Simple, direct | Over-chloromethylation risk |

| Patented Multi-step | Ethyl acetoacetate derivatives | Triethylorthoformate, acetic anhydride | 75–150°C | High purity, low impurities | Multi-step process |

Research Findings and Innovations

Recent research emphasizes eco-friendly and metal-free synthetic routes, such as:

- Metal-free cyclization techniques utilizing microwave-assisted synthesis, reducing reaction times and environmental impact.

- In silico modeling to optimize reaction pathways and predict regioselectivity.

- Kinetic studies on ester hydrolysis to tailor storage and stability conditions.

Furthermore, advanced purification techniques like preparative HPLC and crystallization have been shown to effectively eliminate isomeric impurities, ensuring high-quality end products suitable for pharmaceutical development.

化学反应分析

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester has garnered attention in drug development due to its potential antibacterial, antifungal, and anticancer properties. Isoxazole derivatives are known to inhibit specific enzymes involved in metabolic pathways critical for cancer progression.

Case Study : A series of related isoxazole compounds were synthesized and evaluated for their anticancer activities. In vitro assays demonstrated that these compounds exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Biological Studies

The compound's ability to interact with biological targets makes it valuable for enzyme inhibition studies. It can inhibit enzymes by binding to their active sites or modulating receptor activities.

Research Findings : Studies have shown that this compound can effectively inhibit kynurenine aminotransferase at millimolar concentrations, suggesting its application in neurological disorder treatments .

Properties and Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or altering receptor activities, which is essential for understanding its pharmacological effects.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Potential candidates for developing new antibiotics |

| Enzyme Inhibition | Effective inhibition of specific enzymes involved in metabolic pathways |

| Receptor Binding | Interaction with receptors to modulate signaling pathways |

作用机制

The mechanism of action of 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized from it.

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and distinguishing characteristics:

Reactivity and Stability

- Chloromethyl Group: The -CH₂Cl substituent enhances electrophilicity, enabling nucleophilic displacement (e.g., with amines or thiols) to form derivatives. This contrasts with methyl or amino groups, which are less reactive .

- Ester Hydrolysis : The ethyl ester at position 4 is susceptible to hydrolysis under acidic/basic conditions, a property shared across analogues (e.g., conversion to carboxylic acids in ) .

生物活性

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester (CMIE) is a chemical compound with the molecular formula C₇H₈ClNO₃, notable for its isoxazole ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as chloromethyl and carboxylic acid enhances its reactivity, making it a candidate for various biological applications.

- Molecular Weight : 189.59 g/mol

- Appearance : Yellow liquid

- Functional Groups : Isoxazole ring, chloromethyl group, carboxylic acid moiety

While specific mechanisms of action for CMIE are not extensively documented, its reactivity suggests potential pathways through which it may exert biological effects. The chloromethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid moiety allows for esterification and other transformations that could influence biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to CMIE. For instance, derivatives of isoxazole have shown significant cytotoxic effects against various cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells. Notably, certain derivatives demonstrated IC50 values lower than established chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating superior potency in some cases.

| Compound | Cancer Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|---|

| 5a | Huh7 | 0.7 | Better |

| 5b | MCF7 | 3.6 | Comparable |

| 5r | HepG2 | 1.5 | Better |

| 5t | SNU475 | 4.7 | Comparable |

These findings suggest that CMIE and its derivatives may inhibit cancer cell proliferation effectively, possibly by inducing cell cycle arrest in the G0/G1 phase and reducing levels of cyclin-dependent kinase 4 (CDK4) .

Enzyme Inhibition

The structural characteristics of CMIE may allow it to interact with specific enzymes involved in cancer progression and other diseases. Compounds with similar isoxazole structures have been investigated for their ability to inhibit various enzymes, providing a basis for further exploration of CMIE's potential as an enzyme inhibitor.

Study on Isoxazole Derivatives

A study focused on the synthesis and evaluation of indole-isoxazole hybrids reported promising anticancer activities among synthesized compounds. The research highlighted that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The study's results underscore the importance of structural modifications in enhancing biological activity.

Synthesis Methods

Several synthetic routes have been developed to produce CMIE and its analogs, emphasizing its accessibility for pharmaceutical research. These methods often involve nucleophilic substitution reactions or cycloaddition processes that leverage the unique functional groups present in the compound .

常见问题

Basic Questions

Q. What are the common synthetic routes for 5-chloromethyl-isoxazole-4-carboxylic acid ethyl ester, and how do experimental conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation or esterification. For example, ethyl acetoacetate derivatives are often condensed with chloromethylating agents under reflux in acetic acid with sodium acetate as a catalyst . Purification typically involves recrystallization from DMF/acetic acid mixtures. Yield optimization requires adjusting reaction time (3–5 hours) and stoichiometry (10% excess of aldehyde precursors) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the isoxazole ring and ester group. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves inspected for integrity, and wear flame-retardant lab coats. Work in a fume hood to avoid inhalation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water rinses to prevent drainage contamination .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the chloromethyl-isoxazole core be elucidated, and what catalytic systems enhance selectivity?

- Methodological Answer : Mechanistic studies using density functional theory (DFT) can model transition states during cyclocondensation. Bronsted acidic ionic liquids (e.g., [HMIm]BF₄) improve regioselectivity by stabilizing intermediates via hydrogen bonding. Kinetic monitoring via in-situ IR tracks intermediate formation .

Q. What factors contribute to the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability assays in buffered solutions (pH 3–10) at 25–60°C reveal decomposition pathways. Hydrolysis of the ester group is accelerated under alkaline conditions, while the chloromethyl group degrades via SN2 mechanisms in polar solvents. LC-MS monitors degradation products, and Arrhenius plots quantify activation energies .

Q. How should researchers address contradictions in reported synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized stoichiometry. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Design of Experiments (DoE) methodologies can identify critical variables (e.g., temperature, catalyst loading) affecting yield .

Q. What strategies optimize the derivatization of this compound for bioactivity studies?

- Methodological Answer : Hydrolysis of the ethyl ester to the carboxylic acid (using NaOH/MeOH/H₂O at 60°C) enables coupling with amines or alcohols to form amides or new esters. Click chemistry (e.g., azide-alkyne cycloaddition) on the chloromethyl group introduces functional handles for bioconjugation .

Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group participates in Suzuki-Miyaura couplings (with Pd catalysts) or nucleophilic substitutions with thiols/amines. Competitive reactivity studies (e.g., comparing Cl vs. ester group reactivity) require kinetic profiling via HPLC. Steric effects from the isoxazole ring may limit accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。